NPY-(20-36) (pig)

Y2 receptor pharmacology radioligand binding neuropeptide Y

NPY-(20-36) (pig) is a synthetic, 17‑amino‑acid C‑terminal fragment (Tyr20–Tyr36‑NH₂) of porcine neuropeptide Y (NPY) that functions as a selective agonist at the neuropeptide Y Y₂ receptor (NPY2R). Unlike full‑length NPY, which activates Y1, Y2, Y4 and Y5 subtypes with high affinity, this truncated fragment lacks the N‑terminal polyproline helix required for Y1 receptor engagement and consequently exhibits a pharmacological profile restricted predominantly to Y2‑mediated pathways.

Molecular Formula C103H156N30O26
Molecular Weight 2230.5 g/mol
Cat. No. B10822647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNPY-(20-36) (pig)
Molecular FormulaC103H156N30O26
Molecular Weight2230.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)N
InChIInChI=1S/C103H156N30O26/c1-11-53(7)81(97(155)128-76(47-80(106)141)93(151)125-72(41-52(5)6)94(152)132-82(54(8)12-2)98(156)133-83(56(10)135)99(157)122-69(18-15-39-116-103(111)112)86(144)121-70(35-36-79(105)140)89(147)119-68(17-14-38-115-102(109)110)88(146)129-77(100(158)159)45-60-25-33-65(139)34-26-60)131-95(153)74(44-59-23-31-64(138)32-24-59)126-92(150)75(46-61-48-113-50-117-61)127-87(145)67(16-13-37-114-101(107)108)120-90(148)71(40-51(3)4)123-84(142)55(9)118-96(154)78(49-134)130-91(149)73(43-58-21-29-63(137)30-22-58)124-85(143)66(104)42-57-19-27-62(136)28-20-57/h19-34,48,50-56,66-78,81-83,134-139H,11-18,35-47,49,104H2,1-10H3,(H2,105,140)(H2,106,141)(H,113,117)(H,118,154)(H,119,147)(H,120,148)(H,121,144)(H,122,157)(H,123,142)(H,124,143)(H,125,151)(H,126,150)(H,127,145)(H,128,155)(H,129,146)(H,130,149)(H,131,153)(H,132,152)(H,133,156)(H,158,159)(H4,107,108,114)(H4,109,110,115)(H4,111,112,116)/t53-,54-,55-,56+,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,81-,82-,83-/m0/s1
InChIKeyXFZMLFVKLYDVQS-DNSVIXQOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NPY-(20-36) (pig) – Y2-Selective C‑Terminal Fragment of Porcine Neuropeptide Y for Defined Receptor Pharmacology


NPY-(20-36) (pig) is a synthetic, 17‑amino‑acid C‑terminal fragment (Tyr20–Tyr36‑NH₂) of porcine neuropeptide Y (NPY) that functions as a selective agonist at the neuropeptide Y Y₂ receptor (NPY2R) [1][2]. Unlike full‑length NPY, which activates Y1, Y2, Y4 and Y5 subtypes with high affinity, this truncated fragment lacks the N‑terminal polyproline helix required for Y1 receptor engagement and consequently exhibits a pharmacological profile restricted predominantly to Y2‑mediated pathways [3].

Why NPY‑Receptor Pharmacology Cannot Rely on Generic Substitution: The Case for NPY-(20-36) (pig)


The NPY receptor family comprises at least four functionally distinct subtypes (Y1, Y2, Y4, Y5) that couple to different G‑protein signalling cascades and mediate divergent physiological effects – for instance, postsynaptic Y1 receptors stimulate food intake whereas presynaptic Y2 receptors inhibit neurotransmitter release [1][2]. Even among Y2‑preferring C‑terminal fragments, incremental truncation from the N‑terminus yields a progressive reduction in binding affinity: full‑length NPY binds Y2 with pKi 9.1–9.3, NPY-(13-36) with pKi 8.7, NPY-(16-36) with pKi 8.2, and NPY-(20-36) with pKi 8.5 [3][4]. A single‑residue modification at position 34 can eliminate Y2 selectivity altogether, confirming that the pharmacological profile is exquisitely sensitive to both chain length and sequence [5]. Therefore, substituting one NPY fragment for another without accounting for these quantitative differences risks confounding experimental interpretation and procurement decisions.

Quantitative Differential Evidence for NPY-(20-36) (pig) vs. Closest Analogs


Y2 Receptor Binding Affinity: NPY-(20-36) Outperforms the Adjacent Fragment NPY-(16-36) by ~2‑Fold

In a head‑to‑head comparison using the identical radioligand‑binding assay format against the cloned human Y2 receptor, NPY-(20-36) (pig) exhibited a pKi of 8.5, whereas the longer C‑terminal fragment NPY-(16-36) (pig) displayed a pKi of 8.2 [1]. This ~2‑fold difference in Kᵢ (≈3.2 nM vs. ≈6.3 nM) constitutes a quantifiable advantage for investigators requiring higher Y2 affinity without resorting to the less selective, longer fragments such as NPY-(13-36) (pKi 8.7) that retain greater residual Y1 cross‑reactivity [2].

Y2 receptor pharmacology radioligand binding neuropeptide Y receptor selectivity

Functional Dissociation in Feeding Behaviour: NPY-(20-36) Fails to Stimulate Food Intake In Vivo, Unlike Y1‑Preferring Agonists

In a rat intracerebroventricular (i.c.v.) drug‑discrimination paradigm, the Y1‑preferring agonist [Leu³¹,Pro³⁴]NPY (1.15–3.45 nmol) produced NPY‑appropriate discriminative stimulus effects and significantly increased food intake. Under identical experimental conditions, NPY-(20-36) at the same dose range did not produce NPY‑like discriminative effects and failed to increase food intake [1]. This functional dissociation provides in‑vivo evidence that NPY-(20-36) spares the postsynaptic Y1‑mediated orexigenic pathway while retaining presynaptic Y2 activity, a profile that cannot be assumed for other Y2‑preferring fragments unless explicitly tested.

feeding behaviour orexigenic Y1 vs Y2 selectivity in vivo pharmacology

Rank‑Order Potency in Native Y2 Tissue: NPY-(20-36) Competes with ¹²⁵I‑NPY Binding in Bovine Hippocampus and Defines Its Position Among C‑Terminal Fragments

In native bovine hippocampal membranes expressing the Y2 receptor endogenously, the rank order of potency for inhibition of [¹²⁵I]NPY binding was: PYY ≥ NPY >> bovine pancreatic polypeptide (BPP) ≥ avian pancreatic polypeptide (APP) and NPY > NPY-(13-36) > NPY-(18-36) ≥ NPY-(20-36) >> NPY-(26-36) > NPY‑free acid [1]. NPY-(20-36) thus occupies a defined intermediate position in this native‑tissue hierarchy: it is measurably less potent than NPY-(13-36) and NPY-(18-36) but substantially more potent than NPY-(26-36), which is essentially inactive. This rank‑order information is critical for users who need to benchmark the fragment’s potency in a physiologically relevant, non‑recombinant system.

native tissue binding hippocampus Y2 receptor rank‑order potency

Position‑34 Sensitivity: [Pro³⁴] Substitution of NPY-(20-36) Abolishes Y2 Selectivity, Confirming the Pharmacological Uniqueness of the Native Fragment

Introduction of a Pro residue at position 34 of NPY-(20-36) converts the fragment from a Y2‑selective ligand into an essentially non‑selective analog. In binding studies using porcine spleen membranes (Y2‑type) and mouse brain membranes (Y1‑type), the [Pro³⁴]‑NPY-(20-36) analog lost Y2 binding potency while retaining measurable Y1 affinity, resulting in abolishment of Y2 selectivity [1]. This single‑residue modification demonstrates that the native NPY-(20-36) sequence (bearing Gln at position 34) is pharmacologically distinct and that even minor sequence alterations can radically alter receptor‑subtype preference.

structure–activity relationship Pro34 modification Y1/Y2 selectivity switch C‑terminal NPY

Functional Y2 Activity in Isolated Tissue: NPY-(20-36) Suppresses Electrically‑Evoked Contractions of the Rat Vas Deferens, Defining the Minimum Active Length

In the rat isolated vas deferens – a classic bioassay for presynaptic Y2 receptor activity – C‑terminal NPY fragments from NPY-(11-36) through NPY-(22-36) all suppressed electrically‑evoked twitches in a concentration‑dependent manner [1]. Within this series, NPY-(20-36) falls inside the active length window, whereas NPY-(23-36), NPY-(24-36) and NPY-(25-36) required high concentrations (3 µM) to achieve suppression, and NPY-(26-36) was completely inactive [1]. Fragment NPY-(22-36) displayed a notably high pIC₅₀, indicating that residues 20–22 provide critical functional determinants. This bioassay establishes NPY-(20-36) as a functionally competent Y2 agonist in native tissue while delineating it from shorter, less active fragments.

vas deferens bioassay presynaptic Y2 functional pharmacology C‑terminal fragment

Highest‑Value Application Scenarios for NPY-(20-36) (pig) Based on Verified Differential Evidence


Selective Pharmacological Dissection of Presynaptic Y2 vs. Postsynaptic Y1 Signalling in Feeding Circuitry

Investigators studying hypothalamic appetite regulation can employ NPY-(20-36) as a Y2‑selective agonist that, unlike full‑length NPY or the Y1‑preferring [Leu³¹,Pro³⁴]NPY, does not stimulate food intake upon central administration [1]. This enables clean experimental separation of Y2‑mediated presynaptic modulation of neurotransmitter release from Y1‑mediated orexigenic effects, without requiring genetic models or antagonist co‑administration. The in‑vivo functional dissociation validated by Jewett et al. (1993) provides the evidence base for this application [1]. Sitography: 1

Y2 Receptor Radioligand‑Binding and Competition Assays Requiring Defined Affinity Benchmarks

For laboratories performing receptor‑binding studies on the human Y2 receptor (NPY2R), NPY-(20-36) provides a well‑characterized reference agonist with a curated pKi of 8.5 (Ki ≈ 3.2 nM) from the IUPHAR/BPS Guide to Pharmacology database [2]. Its 2‑fold higher affinity compared with NPY-(16-36) (pKi 8.2) makes it a superior choice for competition‑binding experiments where signal‑to‑noise ratio is critical, while its shorter length relative to NPY-(13-36) (pKi 8.7) reduces the risk of residual Y1 cross‑reactivity [2][3]. Sitography: 2, 3

Ex‑Vivo Functional Pharmacology in Isolated Smooth Muscle Preparations

NPY-(20-36) is functionally active in the rat isolated vas deferens bioassay – a classic preparation for studying presynaptic Y2‑mediated inhibition of neurotransmitter release [4]. Its activity distinguishes it from shorter fragments (e.g., NPY-(26-36), which is completely inactive) and from fragments shorter than 22 residues that require supraphysiological concentrations (≥3 µM) to produce effects [4]. This makes NPY-(20-36) the shortest NPY fragment retaining robust functional Y2 agonism in intact tissue, valuable for organ‑bath pharmacology and studies of sympathetic neuroeffector transmission. Sitography: 4

Structure–Activity Relationship (SAR) Studies on the NPY C‑Terminus – Native Baseline for Mutagenesis and Analog Design

The demonstration that a single Pro³⁴ substitution converts NPY-(20-36) from a Y2‑selective to a non‑selective ligand confirms that the native sequence occupies a unique position in NPY SAR space [5]. Researchers developing novel Y‑receptor ligands can use NPY-(20-36) (pig) as the wild‑type reference fragment for systematic mutagenesis studies probing the contribution of residues 20–36 to Y2 binding affinity and selectivity. Its intermediate position in the bovine hippocampal rank‑order potency continuum (between NPY-(18-36) and NPY-(26-36)) provides an additional native‑tissue benchmark for analog comparison [6]. Sitography: 5, 6

Quote Request

Request a Quote for NPY-(20-36) (pig)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.